2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-15-14-18-9-3-1-4-10-18)17-19-11-7-8-16-23(19)27(25,26)20-12-5-2-6-13-20/h1-6,9-10,12-13,19H,7-8,11,14-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHBAPUVLLMXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide typically involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions . The resulting intermediate is then reacted with 2-phenylethylamine to form the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Analgesic Properties
The compound is structurally related to known analgesics, particularly those in the fentanyl family. Its design aims to enhance pain relief while minimizing side effects associated with traditional opioids. Research indicates that modifications in the piperidine structure can significantly impact potency and receptor affinity, making this compound a candidate for further development as a pain management drug.
Antimicrobial Activity
Recent studies have evaluated similar acetamide derivatives for their antimicrobial properties. For instance, compounds structurally related to 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide have demonstrated significant in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections where conventional antibiotics fail.
Anticancer Research
The compound's structural features may also confer anticancer properties. Studies on related compounds have shown promising results against cancer cell lines, indicating that modifications in the acetamide structure can enhance cytotoxicity against specific tumor types . The exploration of its effects on cancer cell proliferation and apoptosis is an ongoing area of research.
Data Tables
Synthesis and Evaluation of Antimicrobial Activity
A study synthesized a series of acetamide derivatives similar to this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Anticancer Activity Assessment
Research focused on related compounds demonstrated that some derivatives had IC50 values lower than those of standard chemotherapeutic agents, indicating enhanced anticancer efficacy. The study utilized human colorectal carcinoma cell lines to assess cytotoxic effects, revealing that specific modifications could significantly improve therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Overview
The following table summarizes key structural and pharmacological differences:
*Regulatory status inferred from absence in controlled substance lists .
Key Structural and Functional Differences
Benzenesulfonyl Group vs. Alkyl/Aryl Substituents
- Metabolic Stability : Sulfonyl groups are resistant to hydrolysis compared to methoxy or acetyl groups, suggesting prolonged half-life .
Acetamide Modifications
Pharmacological and Regulatory Implications
- Receptor Binding : Ocfentanil and acetylfentanyl exhibit high μ-opioid receptor affinity, but the target compound’s benzenesulfonyl group may shift selectivity toward κ- or δ-opioid receptors, requiring further study .
- The target compound’s absence from these lists suggests it may evade current regulations, though structural similarity warrants monitoring.
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.52 g/mol. The structure features a piperidine ring, a benzenesulfonyl group, and an acetamide moiety, which contribute to its pharmacological properties.
Research indicates that the compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The following mechanisms have been proposed based on available studies:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Similar compounds have been shown to inhibit PTPs, which play crucial roles in insulin signaling and glucose metabolism. This inhibition can lead to enhanced insulin sensitivity and improved glucose homeostasis in diabetic models .
- Modulation of Neurotransmitter Systems : The piperidine structure suggests potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
- Antidiabetic Activity : In a study involving diabetic mouse models, compounds structurally similar to this compound demonstrated significant improvements in glucose tolerance and insulin levels. These effects were attributed to the modulation of insulin signaling pathways, including the activation of AMPK and PPAR-α .
- Neuroprotective Potential : A preliminary investigation into the neuroprotective effects indicated that related piperidine derivatives could reduce oxidative stress markers in neuronal cultures. This suggests a potential for developing treatments for neurodegenerative diseases .
- Anticonvulsant Properties : In animal models, certain analogs exhibited anticonvulsant activity comparable to established antiepileptic drugs. The lipophilicity of these compounds was linked to their ability to penetrate the blood-brain barrier effectively, enhancing their therapeutic potential against seizures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
